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Compound of Interest

Compound Name: Erythrartine

Cat. No.: B8261624 Get Quote

An Application Note and Protocol for the Quantification of Erythrosine (FD&C Red No. 3) using

High-Performance Liquid Chromatography (HPLC).

Introduction
Erythrosine, also known as FD&C Red No. 3, is a synthetic, iodine-containing xanthene food

dye. Its use is permitted in specified foods in many countries, although its safety has been a

subject of debate. Accurate and reliable quantification of Erythrosine in various matrices such

as food products and pharmaceuticals is crucial for regulatory compliance and consumer

safety. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array

(PDA) detection is a widely used analytical technique for this purpose due to its high sensitivity,

specificity, and accuracy.

This document provides a detailed application note and protocol for the quantification of

Erythrosine using a reversed-phase HPLC (RP-HPLC) method. The method described is based

on established and validated procedures, ensuring reliability and reproducibility.

Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar

(e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvents.

Erythrosine, being a relatively polar compound, is separated from other sample components

based on its differential partitioning between the stationary and mobile phases. The separated

Erythrosine is then detected by a UV-Vis or PDA detector at its maximum absorption

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8261624?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


wavelength (λmax), which is approximately 529 nm. Quantification is achieved by comparing

the peak area of Erythrosine in the sample to that of a known standard.

Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or

PDA detector is required. The following chromatographic conditions are recommended:

Parameter Recommended Setting

HPLC Column
Phenomenex C18 Gemini (150 x 4.6 mm, 5 µm)

or equivalent

Mobile Phase
20mM Ammonium Acetate Buffer : Acetonitrile :

Methanol (40:30:30 v/v/v)[1][2]

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Column Temperature
Ambient (or controlled at 25 °C for better

reproducibility)

Detection UV/PDA at 529 nm[1][2]

Run Time Approximately 10 minutes

Reagents and Solutions
Erythrosine Reference Standard: Purity ≥ 95%

Ammonium Acetate: Analytical grade

Acetonitrile: HPLC grade

Methanol: HPLC grade

Water: HPLC grade or deionized water
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Mobile Phase Preparation (1 L):

Prepare a 20mM Ammonium Acetate solution by dissolving 1.54 g of ammonium acetate

in 1 L of HPLC grade water.

Filter the buffer solution through a 0.45 µm membrane filter.

Mix 400 mL of the 20mM ammonium acetate buffer with 300 mL of acetonitrile and 300 mL

of methanol.

Degas the mobile phase using sonication or vacuum filtration before use.

Standard Solution Preparation
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Erythrosine reference

standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to obtain concentrations in the desired linear range

(e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL)[1].

Sample Preparation
The sample preparation procedure will vary depending on the matrix. General guidelines are

provided below:

Liquid Samples (e.g., beverages):

Degas carbonated samples using an ultrasonic bath for 5-10 minutes.

Filter the sample through a 0.45 µm syringe filter.

If necessary, dilute the sample with the mobile phase to bring the Erythrosine

concentration within the calibration range.

Solid Samples (e.g., candies, tablets):

Accurately weigh a representative portion of the homogenized sample.
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Dissolve the sample in a known volume of mobile phase. Sonication may be used to aid

dissolution.

Centrifuge the sample solution to pellet any insoluble excipients.

Filter the supernatant through a 0.45 µm syringe filter before injection.

Complex Matrices (e.g., fatty foods):

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to

remove interfering matrix components.

For LLE, the sample can be extracted with a suitable organic solvent. The extract is then

evaporated to dryness and reconstituted in the mobile phase.

For SPE, a C18 cartridge can be used to retain Erythrosine while more polar impurities are

washed away. Erythrosine is then eluted with a stronger solvent, evaporated, and

reconstituted in the mobile phase.

Data Presentation
The performance of the HPLC method should be validated according to the International

Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the

table below.

Validation Parameter Typical Performance Data

Linearity (Correlation Coefficient, R²) ≥ 0.999

Linear Range 0.2 - 1.0 µg/mL

Limit of Detection (LOD) 0.1 ng/mL

Limit of Quantification (LOQ) 1 ng/mL

Accuracy (% Recovery) 98 - 102%

Precision (% RSD) Intraday: < 2%, Interday: < 2%

Retention Time
Approximately 5.6 min (will vary with specific

system)
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Caption: Experimental workflow for the HPLC quantification of Erythrosine.

Stability-Indicating Aspects
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For pharmaceutical applications, it is crucial to ensure that the analytical method is stability-

indicating. This means the method can accurately measure the analyte of interest in the

presence of its degradation products. To validate the stability-indicating nature of this HPLC

method, forced degradation studies should be performed.

Forced Degradation Protocol
Acid Degradation: Treat a sample solution with 1N HCl at room temperature for a specified

period.

Base Degradation: Treat a sample solution with 1N NaOH at room temperature.

Oxidative Degradation: Treat a sample solution with 30% H₂O₂ at room temperature.

Thermal Degradation: Expose the solid sample to heat (e.g., 105°C).

Photolytic Degradation: Expose the sample solution to UV light.

After exposure, the stressed samples should be analyzed by the HPLC method. The

chromatograms should demonstrate that the degradation product peaks are well-resolved from

the parent Erythrosine peak, confirming the method's specificity and stability-indicating

capability.
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Caption: Logical relationship for stability-indicating method validation.

Conclusion
The described RP-HPLC method is simple, accurate, and precise for the quantification of

Erythrosine in various samples. The method can be readily implemented in quality control

laboratories. For regulated environments, it is essential to perform a full method validation to

ensure compliance with the relevant guidelines. The stability-indicating nature of the method

can be confirmed through forced degradation studies, making it suitable for the analysis of

Erythrosine in pharmaceutical formulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://ajrconline.org/AbstractView.aspx?PID=2008-1-2-12
https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2008-1-2-12.html
https://www.benchchem.com/product/b8261624#high-performance-liquid-chromatography-hplc-method-for-erythrartine-quantification
https://www.benchchem.com/product/b8261624#high-performance-liquid-chromatography-hplc-method-for-erythrartine-quantification
https://www.benchchem.com/product/b8261624#high-performance-liquid-chromatography-hplc-method-for-erythrartine-quantification
https://www.benchchem.com/product/b8261624#high-performance-liquid-chromatography-hplc-method-for-erythrartine-quantification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8261624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8261624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

